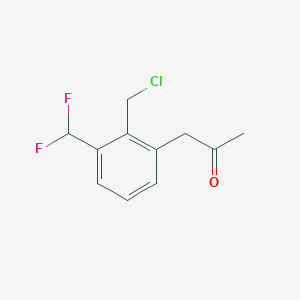
1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure, featuring both chloromethyl and difluoromethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a difluoromethyl-substituted benzene derivative, followed by a Friedel-Crafts acylation to introduce the propan-2-one moiety. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chloromethyl and difluoromethyl groups can enhance its binding affinity and specificity, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
- 1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of both chloromethyl and difluoromethyl groups provides a distinct set of chemical properties that can be exploited in various applications.
生物活性
1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one is a synthetic organic compound with significant potential in pharmacology and biochemistry. This compound is characterized by its unique molecular structure, which includes a chloromethyl group and a difluoromethyl group, contributing to its biological activity as an enzyme inhibitor. Understanding its biological activity is crucial for exploring its applications in drug discovery and other biochemical contexts.
Chemical Structure and Properties
- Molecular Formula : C11H10ClF2
- Molecular Weight : Approximately 232.65 g/mol
- Functional Groups :
- Chloromethyl group
- Difluoromethyl group
- Propan-2-one moiety
The presence of these functional groups enhances the compound's reactivity and binding affinity to specific enzyme active sites, making it a valuable candidate for further research in pharmacological applications.
Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor. The structural components of the compound allow it to effectively bind to enzyme active sites, potentially leading to the inhibition of various biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Significant binding affinity to enzyme active sites, leading to inhibition of specific pathways. |
| Antioxidant Potential | Preliminary studies suggest moderate antioxidant activity, although further research is needed. |
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, preliminary screening assays showed that this compound inhibits the secretion of certain proteins in bacterial models, indicating its potential as an antimicrobial agent.
- Pharmacological Applications :
- Antioxidant Activity :
属性
分子式 |
C11H11ClF2O |
|---|---|
分子量 |
232.65 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O/c1-7(15)5-8-3-2-4-9(11(13)14)10(8)6-12/h2-4,11H,5-6H2,1H3 |
InChI 键 |
QFGFQVATSGWVOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















